molecular formula C21H24N4O3 B5594746 7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one

7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No. B5594746
M. Wt: 380.4 g/mol
InChI Key: PJPHTXNYQDNLDN-UHFFFAOYSA-N
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Description

The compound belongs to the class of imidazo[1,2-a]pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structural uniqueness of this compound, incorporating cyclopropylmethyl, dimethyl-furyl, and pyrrolidin-1-ylcarbonyl groups attached to the imidazo[1,2-a]pyrazin-8(7H)-one core, suggests potential for unique chemical and physical properties.

Synthesis Analysis

Synthesis of imidazo[1,2-a]pyrazine derivatives often involves multistep reactions starting from 2-aminopyrazines or 2-aminopyridines, followed by cyclization with appropriate halides or aldehydes to introduce various substituents into the core structure. The synthesis of closely related compounds suggests that a tailored approach, possibly involving N-alkylation, cycloaddition, or condensation reactions, could be applied to assemble the target molecule from simpler precursors (Adib et al., 2008).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines is characterized by a bicyclic ring system that can exhibit various electronic and steric properties based on the nature of the substituents. X-ray crystallography and NMR spectroscopy are common techniques for elucidating the structure, revealing aspects such as planarity, bond lengths, and angles that influence the molecule's reactivity and interaction with biological targets. Studies on similar compounds have shown that modifications at specific positions can significantly affect the compound's properties and activity (Nakai et al., 2003).

properties

IUPAC Name

7-(cyclopropylmethyl)-6-(2,5-dimethylfuran-3-yl)-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-9-16(14(2)28-13)18-12-24-11-17(20(26)23-7-3-4-8-23)22-19(24)21(27)25(18)10-15-5-6-15/h9,11-12,15H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPHTXNYQDNLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CN3C=C(N=C3C(=O)N2CC4CC4)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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